![molecular formula C6H9N3O2 B15162877 N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine CAS No. 170167-54-1](/img/structure/B15162877.png)
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine typically involves the cyclization of acyclic precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the desired oxadiazole ring . Other methods include the use of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) as dehydrating agents .
Industrial Production Methods
Industrial production of oxadiazoles, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods typically involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction can lead to the formation of amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxadiazole N-oxides, while reduction can produce amines or hydrazines .
Aplicaciones Científicas De Investigación
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: The compound is investigated for its insecticidal and herbicidal properties.
Materials Science: It is used in the development of high-energy materials and as a building block for advanced polymers.
Mecanismo De Acción
The mechanism of action of N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition . The exact molecular pathways can vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxadiazoles such as:
- 1,2,4-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other oxadiazoles . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
170167-54-1 |
|---|---|
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C6H9N3O2/c1-4(9-10)3-6-8-7-5(2)11-6/h10H,3H2,1-2H3 |
Clave InChI |
DRJYQPRAYPUGSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)CC(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



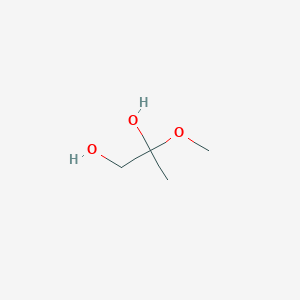
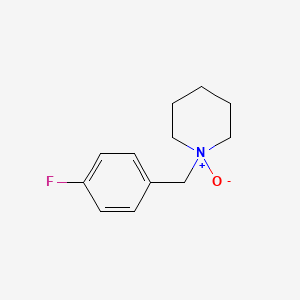
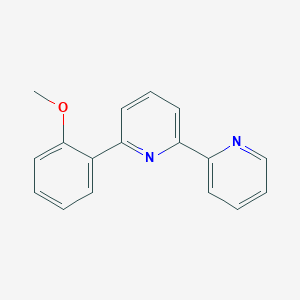
![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)

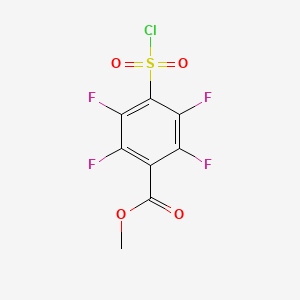
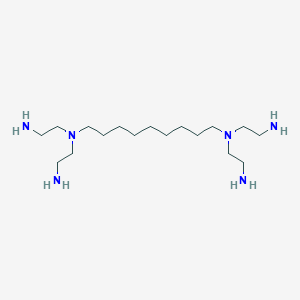
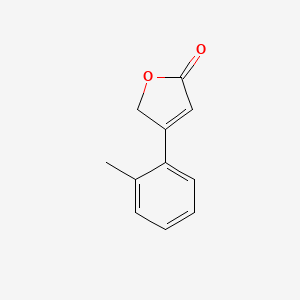
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)


